molecular formula C18H32O4 B14468821 Dipentyl 2-methyl-5-methylidenehexanedioate CAS No. 65954-59-8

Dipentyl 2-methyl-5-methylidenehexanedioate

Cat. No.: B14468821
CAS No.: 65954-59-8
M. Wt: 312.4 g/mol
InChI Key: CEWCHRJPUHCBSS-UHFFFAOYSA-N
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Description

Dipentyl 2-methyl-5-methylidenehexanedioate is an organic compound with the molecular formula C18H32O4 It is a diester derived from hexanedioic acid, featuring two pentyl groups and a methylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipentyl 2-methyl-5-methylidenehexanedioate typically involves esterification reactions. One common method is the reaction of 2-methyl-5-methylidenehexanedioic acid with pentanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts can enhance the efficiency and yield of the esterification reaction. The product is then purified through distillation and crystallization techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Dipentyl 2-methyl-5-methylidenehexanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dipentyl 2-methyl-5-methylidenehexanedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dipentyl 2-methyl-5-methylidenehexanedioate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in various biochemical pathways. The methylidene group may also play a role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dipentyl 2-methyl-5-methylidenehexanedioate is unique due to its specific combination of pentyl and methylidene groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

CAS No.

65954-59-8

Molecular Formula

C18H32O4

Molecular Weight

312.4 g/mol

IUPAC Name

dipentyl 2-methyl-5-methylidenehexanedioate

InChI

InChI=1S/C18H32O4/c1-5-7-9-13-21-17(19)15(3)11-12-16(4)18(20)22-14-10-8-6-2/h16H,3,5-14H2,1-2,4H3

InChI Key

CEWCHRJPUHCBSS-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C(C)CCC(=C)C(=O)OCCCCC

Origin of Product

United States

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